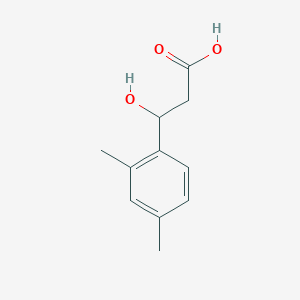
3-(2,4-Dimethylphenyl)-3-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dimethylphenyl)-3-hydroxypropanoic acid is an organic compound characterized by the presence of a hydroxy group and a carboxylic acid group attached to a propanoic acid chain, with a 2,4-dimethylphenyl group as a substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)-3-hydroxypropanoic acid typically involves the reaction of 2,4-dimethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions often include the use of a strong base such as sodium hydroxide and heating to facilitate the decarboxylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(2,4-Dimethylphenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Formation of 3-(2,4-Dimethylphenyl)-3-oxopropanoic acid.
Reduction: Formation of 3-(2,4-Dimethylphenyl)-3-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-(2,4-Dimethylphenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 3-(2,4-Dimethylphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- 3-(2,4-Dimethylphenyl)-3-oxopropanoic acid
- 3-(2,4-Dimethylphenyl)-3-hydroxypropanol
- 2,4-Dimethylbenzoic acid
Uniqueness
3-(2,4-Dimethylphenyl)-3-hydroxypropanoic acid is unique due to the presence of both hydroxy and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern on the phenyl ring also differentiates it from other similar compounds, potentially leading to unique interactions and applications.
特性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
3-(2,4-dimethylphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H14O3/c1-7-3-4-9(8(2)5-7)10(12)6-11(13)14/h3-5,10,12H,6H2,1-2H3,(H,13,14) |
InChIキー |
NWJZAMGWNMHODI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(CC(=O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Azaspiro[2.3]hexane-5-carboxamide](/img/structure/B13595680.png)


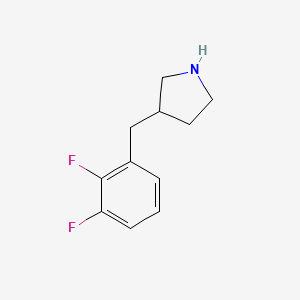

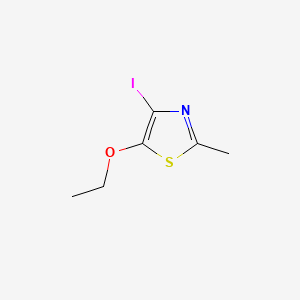
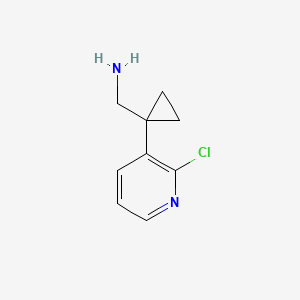
![1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclobutane-1-carboxylicacid](/img/structure/B13595724.png)

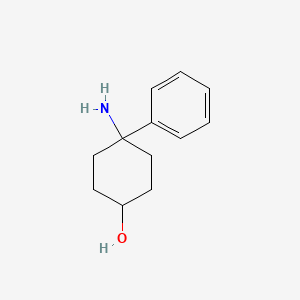
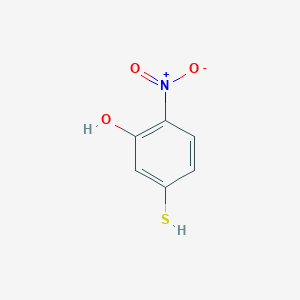
![2-[3-Nitro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13595757.png)
